Linker Length Dependency: 24-Atom PEG6 Linker Confers Degradation Activity Absent in Shorter-Linker Analogs
PROTACs containing 4-5 PEG unit linkers (z = 18-21 atoms) fail to induce any detectable CBP/EP300 degradation in LP1 multiple myeloma cells, whereas the 6 PEG unit linker (z = 24 atoms) present in this compound achieves robust degradation with a DC50 of 1.3 μM [1]. The minimum active linker length was empirically determined to be ≥21 atoms, and only compounds with 5-7 PEG units (21-27 atoms) form ternary complexes detectable by FluoPPI assay [1].
| Evidence Dimension | Linker length required for CBP/EP300 degradation activity |
|---|---|
| Target Compound Data | 24 atoms (6 PEG units); DC50 = 1.3 μM in LP1 cells |
| Comparator Or Baseline | 4 PEG units (18 atoms) and 5 PEG units (21 atoms); no degradation activity observed |
| Quantified Difference | Minimum linker length ≥21 atoms required for degradation; target compound exceeds threshold by 3 atoms |
| Conditions | LP1 multiple myeloma cell line; CBP/EP300 degradation measured by Western blot; ternary complex formation by FluoPPI assay |
Why This Matters
This linker length requirement is a strict functional threshold; procurement of shorter-linker analogs will yield inactive compounds that cannot be used for meaningful degradation studies.
- [1] Cheng-Sánchez I, Gosselé KA, Palaferri L, Kirillova MS, Nevado C. Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain. ACS Medicinal Chemistry Letters. 2024 Jan 26;15(3):355-361. doi:10.1021/acsmedchemlett.3c00490. View Source
